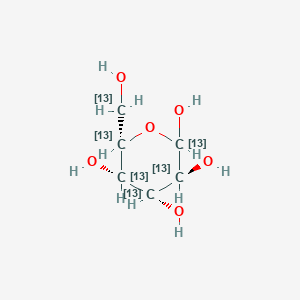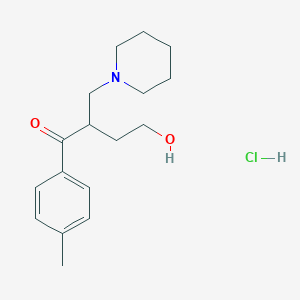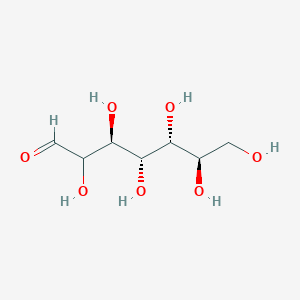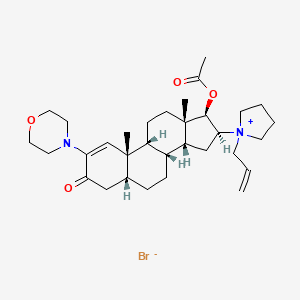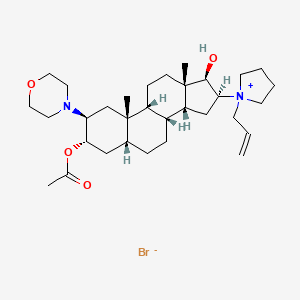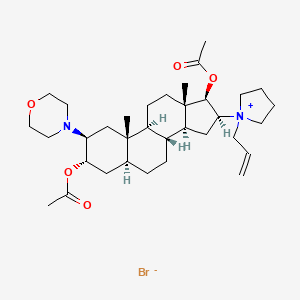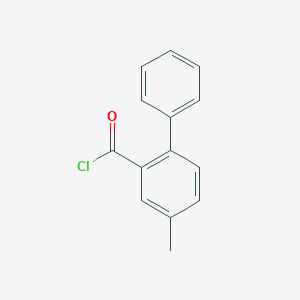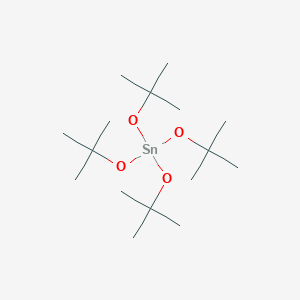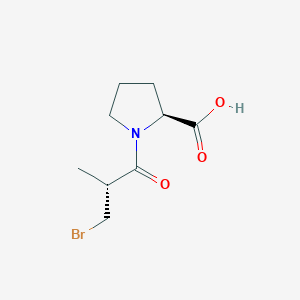
(R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-(1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline, or R-(1-(3-BrOMe-1-oxopropyl)-L-proline, is an organobromine compound that has been used in a variety of laboratory applications. It is a synthetic compound, created by the reaction of bromine with an L-proline molecule. This compound is widely used in a variety of organic synthesis reactions, and has been used in the study of biochemical and physiological processes. It has been found to have a wide range of potential applications in the field of scientific research.
Aplicaciones Científicas De Investigación
Cryopreservation Enhancement
L-proline, a component structurally related to (R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline, has been explored for its cryoprotective properties in mammalian oocyte cryopreservation. A study demonstrated that L-proline can penetrate oocyte membranes rapidly and, when used in appropriate concentrations alongside reduced proportions of traditional cryoprotectants like DMSO and ethylene glycol, significantly enhances the survival rate of post-thawed oocytes without affecting their fertilization and developmental potential. This suggests that L-proline could improve the efficiency of cryopreservation protocols by reducing the required concentrations of more toxic cryoprotectants, potentially applicable to human oocyte vitrification (Zhang et al., 2016).
Hepatoprotection
Proline has been investigated for its protective effects on the liver. In models of liver injury induced by substances like d-galactosamine, proline supplementation has shown to effectively protect the liver by mechanisms that may involve the attenuation of oxidative stress and the activation of regenerative signaling pathways like IL-6/STAT3. These findings suggest proline's potential in mitigating liver damage through enhancing regenerative responses and reducing inflammatory activation (Obayashi et al., 2012).
Neuroprotection
L-proline has been studied for its neuroprotective effects, showing potential in alleviating conditions like retrograde amnesia and excitotoxicity. It has been observed to induce sedative and hypnotic effects, which could be mediated through interactions with neurotransmitter receptors such as the NMDA and glycine receptors. This indicates that L-proline might play a role in modulating neurotransmission and protecting against neurological damages under stress or injury (Davis & Cherkin, 1979).
Kidney Protection
L-proline supplementation has also been explored for its protective effects against kidney injury caused by toxins like aflatoxins. Studies indicate that L-proline can alleviate oxidative damage and reduce apoptosis in kidney cells, suggesting a protective mechanism that could be relevant in preventing or mitigating toxin-induced nephrotoxicity. This aspect of proline's function could be particularly significant in the development of therapeutic strategies for kidney injuries caused by environmental or dietary toxins (Li et al., 2019).
Antimicrobial and Immunomodulatory Effects
Proline-rich peptides, like PR-39, demonstrate significant antimicrobial properties and have shown potential in modulating immune responses, particularly in the context of myocardial ischemia-reperfusion injury. By inhibiting NADPH oxidase activity, these peptides can attenuate neutrophil-induced cardiac dysfunction, suggesting a role for proline and its derivatives in cardiovascular protection and immune regulation (Ikeda et al., 2001).
Propiedades
IUPAC Name |
(2S)-1-[(2R)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYSAVFKJLHJHP-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)N1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CBr)C(=O)N1CCC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline | |
CAS RN |
80629-36-3 |
Source


|
| Record name | L-Proline, 1-(3-bromo-2-methyl-1-oxopropyl)-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80629-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
